7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine ring with the trifluoromethyl group, followed by the construction of the azabicycloheptane framework. Key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable amine and a trifluoromethyl-substituted aldehyde or ketone.
Cyclization: The pyrimidine intermediate is then subjected to cyclization reactions to form the azabicyclo[2.2.1]heptane structure. This often involves the use of strong bases or acids as catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The azabicycloheptane structure provides rigidity and stability, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic ketone with a similar rigid structure but different functional groups.
Fenchone: Another bicyclic compound with a ketone group, used in flavor and fragrance industries.
Thujone: A bicyclic monoterpene ketone found in various plants.
Uniqueness
7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
7-[6-(trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)9-5-10(16-6-15-9)17-7-1-2-8(17)4-3-7/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLAOXDBEAVTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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